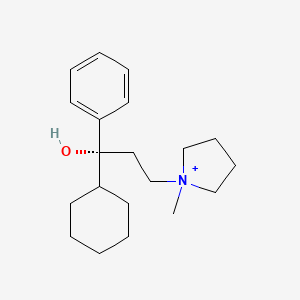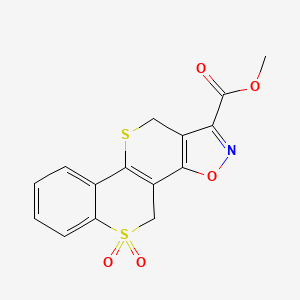
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4',5'-4,3)thiino(5,6-c)thiin-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its intricate arrangement of isoxazole and thiophene rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
- Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate
Uniqueness
The uniqueness of Methyl 7,7-dioxo-2H,6H-benzo(e)isoxazolo(4’,5’-4,3)thiino(5,6-c)thiin-3-carboxylate lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable subject for further research and application.
Properties
CAS No. |
74122-61-5 |
|---|---|
Molecular Formula |
C15H11NO5S2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 8,8-dioxo-12-oxa-8λ6,17-dithia-13-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene-14-carboxylate |
InChI |
InChI=1S/C15H11NO5S2/c1-20-15(17)12-9-6-22-14-8-4-2-3-5-11(8)23(18,19)7-10(14)13(9)21-16-12/h2-5H,6-7H2,1H3 |
InChI Key |
AAHIJSKEGCKBMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2=C1CSC3=C2CS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


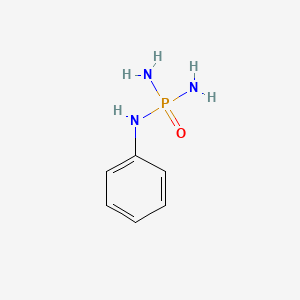
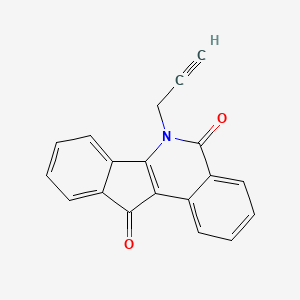

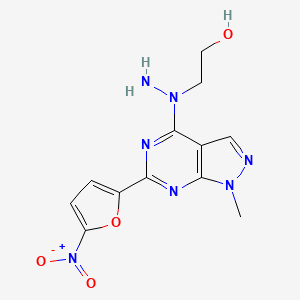


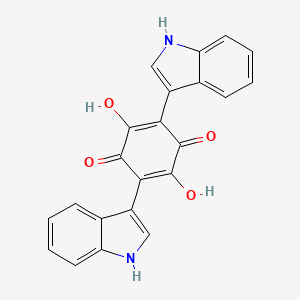

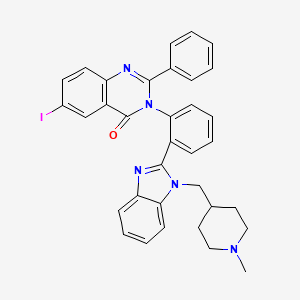
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)



